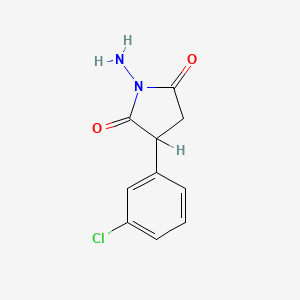
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic ring formation: Starting from simpler aromatic compounds, the formation of the polycyclic structure can be achieved through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Stereoselective synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch reactors: For precise control over reaction conditions and stereochemistry.
Continuous flow reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of aromatic rings or hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Wirkmechanismus
The mechanism by which 1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- exerts its effects involves:
Molecular targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoranthene: A simpler PAH with fewer hydroxyl groups.
Phenanthrene: Another PAH with a different ring structure.
Chrysene: A PAH with a similar number of rings but different substitution patterns.
Uniqueness
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- is unique due to its specific stereochemistry and hydroxylation pattern, which may confer distinct chemical and biological properties compared to other PAHs.
Eigenschaften
CAS-Nummer |
143289-14-9 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(1R,2S,3R,10bR)-2,3-dihydro-1H-fluoranthene-1,2,3,10b-tetrol |
InChI |
InChI=1S/C16H14O4/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(20,12(9)10)15(19)14(13)18/h1-7,13-15,17-20H/t13-,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
KEHBEOOYFBDGRQ-QKPAOTATSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=C4[C@]2([C@@H]([C@H]([C@@H](C4=CC=C3)O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C2(C(C(C(C4=CC=C3)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)





![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)


